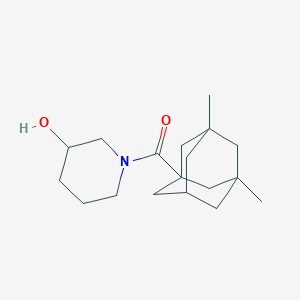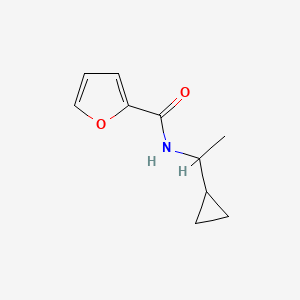
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPPEM and is a member of the pyrazole family of compounds. CPPEM has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
CPPEM acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is a neurotransmitter that is involved in the communication between neurons. By blocking the activation of the NMDA receptor, CPPEM can modulate the excitability of neurons and regulate synaptic plasticity.
Biochemical and Physiological Effects:
CPPEM has been shown to have various biochemical and physiological effects in scientific studies. In animal studies, CPPEM has been shown to improve cognitive function and memory retention. CPPEM has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia or oxidative stress. Additionally, CPPEM has been shown to have analgesic effects by modulating the transmission of pain signals in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPPEM in scientific experiments is its high selectivity for the NMDA receptor. This selectivity allows for more precise modulation of neuronal activity and synaptic plasticity. Additionally, CPPEM has a low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of using CPPEM is its low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
CPPEM has shown promising results in scientific research and has the potential for various future applications. One future direction for CPPEM is in the development of new treatments for neurological diseases such as Alzheimer's disease and Parkinson's disease. Additionally, CPPEM could be used in the development of new analgesic drugs for the treatment of chronic pain. Further studies are needed to fully understand the potential applications of CPPEM and its mechanisms of action.
Synthesemethoden
CPPEM can be synthesized using various methods, including the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure CPPEM.
Wissenschaftliche Forschungsanwendungen
CPPEM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CPPEM is in the field of neuroscience. CPPEM has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. CPPEM has been used in studies to investigate the role of the NMDA receptor in various neurological diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-16-5-7-17(8-6-16)13(18)12-9-11(14-15-12)10-3-4-10/h9-10H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUDKDSNRNPNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)



![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)




![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)



